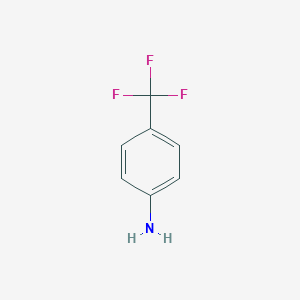

4-(Trifluoromethyl)aniline

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N/c8-7(9,10)5-1-3-6(11)4-2-5/h1-4H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODGIMMLDVSWADK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060013 | |

| Record name | 4-(Trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

455-14-1 | |

| Record name | 4-(Trifluoromethyl)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=455-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Trifluoromethylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000455141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Trifluoromethyl)aniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10337 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(Trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α-trifluoro-p-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.579 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(TRIFLUOROMETHYL)ANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQJ623MB8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-(Trifluoromethyl)aniline: Pathways and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trifluoromethyl)aniline is a critical building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The incorporation of the trifluoromethyl group (-CF3) often imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. This technical guide provides an in-depth overview of the primary synthetic pathways to this compound, including the reduction of 4-nitrobenzotrifluoride (B1347088), the amination of 4-chlorobenzotrifluoride (B24415) via Buchwald-Hartwig and Ullmann reactions, and the direct trifluoromethylation of aniline (B41778). Each pathway is discussed in detail, with a focus on reaction mechanisms, experimental protocols, and quantitative data to facilitate practical application in a research and development setting.

Introduction

The synthesis of fluorinated organic compounds is of paramount importance in modern chemistry, particularly in the life sciences. The unique properties of the fluorine atom, when incorporated into organic molecules, can profoundly influence their biological activity. This compound, in particular, serves as a versatile intermediate for a wide range of more complex molecules. This guide aims to provide a comprehensive technical resource on the most relevant and practical methods for its synthesis.

Synthesis Pathways

Reduction of 4-Nitrobenzotrifluoride

The reduction of 4-nitrobenzotrifluoride is one of the most common and high-yielding methods for the synthesis of this compound. This pathway typically involves the catalytic hydrogenation of the nitro group.

Mechanism: The catalytic hydrogenation of a nitroarene to an aniline proceeds through a series of intermediates. The reaction begins with the adsorption of the nitro group and hydrogen onto the catalyst surface. The nitro group is then sequentially reduced to nitroso, hydroxylamino, and finally the amino group.

Quantitative Data:

| Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Yield (%) |

| Raney Nickel | Methanol | 20 | 10 | 40 | >99 |

| 5% Pd/C | Ethanol | 25 | 1 | 2 | ~95 |

| PtO2 | Acetic Acid | 25 | 3 | 4 | >98 |

Experimental Protocol: Catalytic Hydrogenation with Raney Nickel

-

Reaction Setup: To a hydrogenation vessel, add 4-nitrobenzotrifluoride (1.0 eq) and methanol. Carefully add Raney nickel (typically 5-10% by weight of the substrate) under a stream of inert gas.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 10 bar with hydrogen.

-

Reaction Monitoring: Stir the reaction mixture vigorously at 20°C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 40 hours).

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to yield this compound. The product is often of high purity and may not require further purification.

Amination of 4-Chlorobenzotrifluoride

The direct amination of 4-chlorobenzotrifluoride presents a more convergent synthetic route. This transformation can be achieved through palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. It utilizes a palladium catalyst with a suitable phosphine (B1218219) ligand to couple an amine with an aryl halide.

Mechanism: The catalytic cycle of the Buchwald-Hartwig amination involves several key steps: oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.

Quantitative Data:

| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pd2(dba)3 | XPhos | NaOtBu | Toluene | 100 | 12-24 | High |

| Pd(OAc)2 | SPhos | Cs2CO3 | Dioxane | 110 | 18 | Good to Excellent |

| Pd(OAc)2 | RuPhos | K3PO4 | t-BuOH | 100 | 24 | High |

Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox, to an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%), the phosphine ligand (e.g., XPhos, 1.2-2.4 mol%), and the base (e.g., NaOtBu, 1.5 eq).

-

Addition of Reagents: Add 4-chlorobenzotrifluoride (1.0 eq) and the anhydrous solvent (e.g., toluene). If using ammonia (B1221849), it can be supplied as a solution in a suitable solvent or as a gas.

-

Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100°C) with vigorous stirring.

-

Monitoring and Work-up: Monitor the reaction by GC-MS or LC-MS. Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through celite.

-

Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds. While it often requires harsher conditions than the Buchwald-Hartwig amination, it can be a cost-effective alternative.

Mechanism: The mechanism of the Ullmann condensation is thought to involve the oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the amine and subsequent reductive elimination.

Quantitative Data:

| Copper Source | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| CuI | 1,10-Phenanthroline | K2CO3 | DMF | 120-140 | 24-48 | Moderate to Good |

| Cu2O | N,N'-Dimethylethylenediamine | K3PO4 | Dioxane | 110 | 24 | Moderate |

| CuCl | None | KF | NMP | 180-200 | 12 | Low to Moderate |

Experimental Protocol: Ullmann Condensation

-

Reaction Setup: To a pressure vessel, add the copper catalyst (e.g., CuI, 5-10 mol%), a ligand (if used, e.g., 1,10-phenanthroline, 10-20 mol%), and the base (e.g., K2CO3, 2.0 eq).

-

Addition of Reagents: Add 4-chlorobenzotrifluoride (1.0 eq), the solvent (e.g., DMF), and the ammonia source (e.g., an aqueous solution of ammonia).

-

Reaction: Seal the vessel and heat the reaction mixture to the specified temperature (e.g., 130°C) with stirring.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Direct Trifluoromethylation of Aniline

The direct C-H trifluoromethylation of aniline is an attractive, atom-economical approach. However, a significant challenge is controlling the regioselectivity, as the amino group is an ortho-, para-director.

Mechanism and Regioselectivity: The amino group of aniline is an activating group that directs electrophilic substitution to the ortho and para positions due to the delocalization of the nitrogen lone pair into the benzene (B151609) ring. This results in increased electron density at these positions, making them more susceptible to electrophilic attack. Consequently, direct trifluoromethylation of aniline typically yields a mixture of ortho- and para-isomers, with the para-isomer often being the major product due to reduced steric hindrance.

Quantitative Data:

| Trifluoromethylating Agent | Catalyst/Initiator | Solvent | Temperature (°C) | Time (h) | Product Ratio (o:m:p) |

| Togni's Reagent | Cu(OAc)2 | MeCN | 80 | 12 | Varies, para major |

| CF3SO2Na (Langlois' Reagent) | t-BuOOH | DMSO | 60 | 24 | Mixture, para favored |

| Umemoto's Reagent | None | CH2Cl2 | 25 | 6 | Mixture, para favored |

Experimental Protocol: Direct Trifluoromethylation

-

Reaction Setup: To a reaction flask, add aniline (1.0 eq) and the solvent (e.g., MeCN).

-

Addition of Reagents: Add the trifluoromethylating agent (e.g., Togni's reagent, 1.2 eq) and the catalyst or initiator (e.g., Cu(OAc)2, 10 mol%).

-

Reaction: Stir the reaction mixture at the appropriate temperature (e.g., 80°C).

-

Monitoring and Work-up: Monitor the reaction by GC-MS. Upon completion, quench the reaction with a suitable reagent (e.g., aqueous sodium thiosulfate (B1220275) for reactions with Togni's reagent), and extract the products with an organic solvent.

-

Purification: Wash the organic phase, dry, and concentrate. The isomeric products typically require careful separation by column chromatography.

Conclusion

The synthesis of this compound can be accomplished through several effective pathways, each with its own advantages and challenges. The reduction of 4-nitrobenzotrifluoride is a reliable and high-yielding method, well-suited for large-scale production. The Buchwald-Hartwig amination offers a more direct route from 4-chlorobenzotrifluoride with good yields and functional group tolerance, though it requires more expensive catalysts. The Ullmann condensation provides a classical, cost-effective alternative but often necessitates harsher reaction conditions. Finally, direct trifluoromethylation of aniline is an emerging area with potential for high atom economy, but control of regioselectivity remains a key consideration. The choice of the optimal synthetic route will depend on factors such as scale, cost, available starting materials, and the desired purity of the final product. This guide provides the foundational knowledge for researchers and professionals to make informed decisions in the synthesis of this important chemical intermediate.

An In-depth Technical Guide to the Physicochemical Properties of 4-(Trifluoromethyl)aniline (CAS 455-14-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)aniline, with the Chemical Abstracts Service (CAS) number 455-14-1, is a critical organofluorine compound extensively utilized as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The presence of the trifluoromethyl (-CF3) group at the para position of the aniline (B41778) ring imparts unique electronic properties, enhances lipophilicity, and often improves metabolic stability and bioavailability in drug candidates.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, along with detailed experimental protocols for their determination, to support its effective application in research and development.

Physicochemical Properties

The distinct physicochemical characteristics of this compound are pivotal for its role in chemical synthesis and drug design. A summary of these properties is presented below.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆F₃N | [1][2] |

| Molecular Weight | 161.12 g/mol | [2] |

| Appearance | Clear colorless to pale yellow liquid or solid, depending on temperature. | [1][3] |

| Melting Point | 3-8 °C | [2][4][5] |

| Boiling Point | 83 °C at 12 mmHg (16 hPa) | [1][2] |

| 187-190 °C (at atmospheric pressure) | [6] | |

| Density | 1.283 g/mL at 25 °C | [4][7][8] |

| Refractive Index (n20/D) | 1.483 | |

| Flash Point | 86 °C (188 °F) | [2][9] |

| Storage Conditions | Store at 2-8 °C in a cool, dry, and dark place under an inert atmosphere. | [1][8] |

Solubility and Partitioning

| Property | Value | Source(s) |

| Solubility in Water | Insoluble / Limited solubility. | [6][8][10] |

| Solubility in Organic Solvents | Soluble in ether, methanol, ethanol, toluene, hexane, and other aromatic solvents. | [9][8][10] |

| LogP (Octanol/Water Partition Coefficient) | 2.86880 | [2] |

Acidity and Basicity

| Property | Value | Source(s) |

| pKa | 8.6 (for the protonated derivative in acetonitrile) | [7] |

| 2.45 (at 25 °C) | [8] | |

| pKb | 11.23 | [6] |

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of key physicochemical properties of this compound.

Determination of Melting Point

The melting point of a substance is the temperature at which it changes state from solid to liquid. For a substance like this compound, which can be a solid at or near room temperature, a capillary method is commonly employed.

Methodology:

-

Sample Preparation: A small amount of the solidified compound is introduced into a capillary tube, which is sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, often in a heated block or oil bath, alongside a calibrated thermometer.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. As this compound has a relatively high boiling point at atmospheric pressure, vacuum distillation is often used to determine the boiling point at a reduced pressure to prevent decomposition.

Methodology:

-

Apparatus Setup: A distillation apparatus is assembled, including a distillation flask containing the sample, a condenser, a receiving flask, and a connection to a vacuum pump and a manometer.

-

Heating: The distillation flask is heated gently in a heating mantle.

-

Pressure Control: The pressure within the apparatus is reduced to the desired level using the vacuum pump and monitored with the manometer.

-

Observation: The temperature at which the liquid boils and condenses is recorded, along with the corresponding pressure. This can be extrapolated to the boiling point at atmospheric pressure if needed.

Determination of Density

Density is the mass of a substance per unit volume. For a liquid like this compound, a pycnometer or a digital density meter can be used for accurate measurement.

Methodology (using a pycnometer):

-

Calibration: The empty pycnometer is weighed. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again.

-

Sample Measurement: The pycnometer is cleaned, dried, and filled with this compound at the same temperature. It is then weighed.

-

Calculation: The density of the sample is calculated using the weights of the empty pycnometer, the pycnometer with the reference liquid, and the pycnometer with the sample, along with the known density of the reference liquid.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of this compound can be determined qualitatively and quantitatively.

Methodology (Gravimetric Method for Quantitative Determination):

-

Saturation: An excess amount of this compound is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that a saturated solution is formed.

-

Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Analysis: A known volume of the clear saturated solution is carefully transferred to a pre-weighed container. The solvent is then evaporated, and the container with the residue is weighed.

-

Calculation: The solubility is calculated as the mass of the dissolved solute per volume of the solvent.

Determination of pKa

The pKa is a measure of the acidity of a compound. For an amine like this compound, the pKa of its conjugate acid is typically determined. Potentiometric titration is a common method.

Methodology:

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a mixed solvent system if solubility in water is low).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is monitored using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve.

-

pKa Calculation: The pH at the half-equivalence point is equal to the pKa of the conjugate acid of the aniline.

Synthetic Utility Workflow

This compound is a key intermediate in the synthesis of a wide range of complex molecules. The following diagram illustrates a generalized workflow for its use in the synthesis of a hypothetical pharmaceutical compound.

Caption: Synthetic workflow using this compound.

Conclusion

This technical guide has summarized the essential physicochemical properties of this compound and provided standardized experimental protocols for their determination. The unique combination of an aromatic amine and a trifluoromethyl group makes this compound a valuable asset in medicinal chemistry and materials science. A thorough understanding of its properties is fundamental for designing efficient synthetic routes and for the rational design of novel molecules with desired biological activities and material characteristics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CAS 455-14-1: this compound | CymitQuimica [cymitquimica.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. fr.cpachem.com [fr.cpachem.com]

- 6. This compound(455-14-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. 4-trifluoromethyl aniline [chembk.com]

- 9. 455-14-1 this compound AKSci F127 [aksci.com]

- 10. solubilityofthings.com [solubilityofthings.com]

Spectroscopic data interpretation for 4-Aminobenzotrifluoride (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 4-Aminobenzotrifluoride, a key intermediate in pharmaceutical and agrochemical synthesis. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its identification, purity assessment, and understanding its chemical behavior.

Molecular Structure and Spectroscopic Overview

4-Aminobenzotrifluoride (CAS No: 455-14-1), also known as 4-(Trifluoromethyl)aniline, possesses a benzene (B151609) ring substituted with an amino (-NH₂) group and a trifluoromethyl (-CF₃) group at the para position. This unique structure gives rise to characteristic spectroscopic signatures that are detailed in this guide.

Chemical Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-Aminobenzotrifluoride exhibits distinct signals for the aromatic protons and the amine protons. The electron-withdrawing nature of the trifluoromethyl group and the electron-donating nature of the amino group influence the chemical shifts of the aromatic protons.

Table 1: ¹H NMR Spectroscopic Data for 4-Aminobenzotrifluoride

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~7.4 | Doublet | ~8.5 | 2H | H-3, H-5 |

| ~6.7 | Doublet | ~8.5 | 2H | H-2, H-6 |

| ~3.8 | Broad Singlet | - | 2H | -NH₂ |

Note: Chemical shifts are typically referenced to a deuterated solvent like CDCl₃.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The presence of the trifluoromethyl group results in a characteristic quartet for the carbon to which it is attached due to C-F coupling.

Table 2: ¹³C NMR Spectroscopic Data for 4-Aminobenzotrifluoride

| Chemical Shift (δ) ppm | Description | Assignment |

| ~149 | Quaternary Carbon | C-1 |

| ~127 | Aromatic CH | C-2, C-6 |

| ~122 (quartet) | Quaternary Carbon | -CF₃ |

| ~119 | Quaternary Carbon | C-4 |

| ~114 | Aromatic CH | C-3, C-5 |

Note: Chemical shifts are typically referenced to a deuterated solvent like CDCl₃.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-Aminobenzotrifluoride shows characteristic absorption bands for the N-H bonds of the primary amine and the C-F bonds of the trifluoromethyl group.

Table 3: Key IR Absorption Bands for 4-Aminobenzotrifluoride

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3500 | Medium, Sharp (doublet) | N-H symmetric & asymmetric stretching (primary amine) |

| 3200-3300 | Medium, Broad | N-H stretching (H-bonded) |

| 1620-1640 | Strong | N-H bending (scissoring) |

| 1510-1520 | Strong | C=C aromatic ring stretching |

| 1250-1350 | Strong | C-N stretching |

| 1100-1300 | Very Strong | C-F stretching |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule.

The mass spectrum of 4-Aminobenzotrifluoride shows a prominent molecular ion peak (M⁺) at m/z 161, corresponding to its molecular weight. The fragmentation pattern is influenced by the stability of the resulting ions and neutral fragments.

Table 4: Major Fragments in the EI Mass Spectrum of 4-Aminobenzotrifluoride

| m/z | Relative Intensity (%) | Possible Fragment |

| 161 | High | [C₇H₆F₃N]⁺ (Molecular Ion) |

| 142 | Moderate | [M - F]⁺ |

| 114 | Moderate | [M - H₂CN - F]⁺ |

| 95 | Low | [C₆H₄F]⁺ |

Experimental Protocols

NMR Spectroscopy

A sample of 4-Aminobenzotrifluoride (10-20 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0.03% v/v). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, 8-16 scans are typically acquired with a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio, with a relaxation delay of 2-5 seconds.

FT-IR Spectroscopy

A drop of neat 4-Aminobenzotrifluoride liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film. The salt plates are then mounted in a sample holder and placed in the beam path of an FT-IR spectrometer. The spectrum is typically recorded over the range of 4000-400 cm⁻¹ by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the empty salt plates is recorded prior to the sample analysis and subtracted from the sample spectrum.

Mass Spectrometry

The mass spectrum is obtained using a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or a gas chromatograph. The sample is vaporized and then bombarded with a beam of electrons, usually at an energy of 70 eV. The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer. The ion source temperature is typically maintained around 200-250 °C.

This guide provides a foundational understanding of the key spectroscopic features of 4-Aminobenzotrifluoride. For more detailed structural elucidation, advanced 2D NMR techniques and high-resolution mass spectrometry are recommended.

The Trifluoromethyl Group in Anilines: A Deep Dive into Molecular Structure and Electronic Effects

An in-depth technical guide for researchers, scientists, and drug development professionals exploring the profound influence of the trifluoromethyl group on the structure and electronic properties of anilines.

The introduction of a trifluoromethyl (-CF3) group into the aniline (B41778) scaffold is a cornerstone strategy in modern medicinal chemistry and materials science.[1][2][3] This powerful electron-withdrawing substituent dramatically alters the physicochemical properties of the parent aniline molecule, influencing its basicity, nucleophilicity, and reactivity in profound ways.[2] This guide provides a comprehensive analysis of the molecular structure and electronic effects of the trifluoromethyl group in anilines, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Molecular Structure: A Game of Bonds and Angles

The trifluoromethyl group's sheer size and the high electronegativity of its fluorine atoms impose significant steric and electronic demands that reshape the aniline molecule. X-ray crystallography and computational studies have provided invaluable insights into these structural perturbations.

A key example is the crystal structure of para-trifluoromethyl-aniline hemihydrate, which reveals a C-N bond length of approximately 1.399 Å.[4] The intracyclic C-C-C bond angles in the aromatic ring are observed to be in the range of 118.70° to 120.84°.[4] Computational studies on various trifluoromethyl-substituted anilines have further elucidated their optimized geometries.[5][6]

Below is a summary of key structural parameters for trifluoromethyl anilines. Note that these values can vary slightly depending on the specific isomer and the experimental or computational method used.

| Parameter | ortho-Trifluoromethylaniline | meta-Trifluoromethylaniline | para-Trifluoromethylaniline |

| C-N Bond Length (Å) | ~1.40 | ~1.40 | ~1.40 |

| C-CF3 Bond Length (Å) | ~1.50 | ~1.50 | ~1.50 |

| Average C-F Bond Length (Å) | ~1.34 | ~1.34 | ~1.34 |

| CNC Bond Angle (°) | - | - | - |

| FCC Bond Angle (°) | ~111 | ~111 | ~111 |

Note: The data presented above is a compilation from typical values found in computational and crystallographic studies. Precise values can be found in the cited literature.

Electronic Effects: A Tale of Induction and Resonance

The trifluoromethyl group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I). This effect significantly reduces the electron density on the aromatic ring and, consequently, on the nitrogen atom of the amino group.

This electron withdrawal has a profound impact on the basicity of the aniline, as quantified by its pKa value. The presence of a trifluoromethyl group makes the lone pair of electrons on the nitrogen less available for protonation, resulting in a lower pKa compared to aniline. For instance, the pKa of the protonated form of 4-(trifluoromethyl)aniline in acetonitrile (B52724) is 8.6, which is about 100 times more acidic than aniline itself.[7]

The electronic influence of the trifluoromethyl group is also described by Hammett constants (σ). The positive σ values for the CF3 group indicate its electron-withdrawing nature.[8] For example, the Hammett σ value for a para-trifluoromethyl group is +0.54.[8]

The following diagram illustrates the interplay of inductive and resonance effects of the trifluoromethyl group on the aniline ring.

Caption: Inductive vs. Resonance Effects of the CF3 Group.

The strong electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position.[8]

Here is a summary of key electronic parameters for trifluoromethyl anilines:

| Parameter | Aniline | 2-(Trifluoromethyl)aniline | 3-(Trifluoromethyl)aniline (B124266) | This compound |

| pKa (of conjugate acid) | 4.6 | ~2.5 | 3.2 | 2.75[9] |

| Hammett Constant (σp) | 0 | - | - | +0.54[8] |

| Hammett Constant (σm) | 0 | - | +0.43 | - |

Note: pKa values can vary depending on the solvent and experimental conditions.

Experimental Protocols

The characterization and synthesis of trifluoromethyl anilines employ a range of standard and specialized laboratory techniques.

Synthesis of 4-Bromo-3-(trifluoromethyl)aniline

A common method for the synthesis of substituted trifluoromethyl anilines is through electrophilic aromatic substitution. The following protocol describes the regioselective bromination of 3-(trifluoromethyl)aniline.[10]

Materials:

-

3-(Trifluoromethyl)aniline

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Sodium hydroxide (B78521) solution

-

Water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolve 3-(trifluoromethyl)aniline in DMF in a suitable reaction flask.

-

Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature.

-

Stir the reaction mixture for approximately 3 hours.

-

Upon completion of the reaction (monitored by TLC), pour the mixture into water.

-

Extract the product with an organic solvent.

-

Wash the organic layer with a sodium hydroxide solution to remove any unreacted NBS and succinimide (B58015) byproduct.[10]

-

Wash the organic layer with water.

-

Dry the organic layer over an anhydrous drying agent and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization.

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of trifluoromethyl anilines. Both ¹H and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve 5-25 mg of the trifluoromethyl aniline sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[11] Filter the solution into an NMR tube.

-

Instrument Parameters:

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts and coupling constants to assign the signals to the respective protons in the molecule.

-

¹⁹F NMR Spectroscopy Protocol: The ¹⁹F NMR spectrum of a trifluoromethyl aniline typically shows a sharp, single signal for the CF₃ group, as the three fluorine atoms are chemically equivalent.[12]

-

Sample Preparation: A concentration of 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent is generally sufficient for routine 1D ¹⁹F NMR.[12]

-

Instrument Parameters: Standard ¹⁹F NMR acquisition parameters are typically used. The chemical shift of the ¹⁹F signal provides information about the electronic environment of the CF₃ group.[12]

-

Data Analysis: The chemical shift of the CF₃ group is a sensitive probe of its local environment and can be used to confirm the substitution pattern on the aniline ring.[12]

The following diagram outlines a general experimental workflow for the synthesis and characterization of trifluoromethyl anilines.

Caption: General Experimental Workflow.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. scispace.com [scispace.com]

- 5. The Synthesis, Spectral, Crystal, computational studies and antimicrobial activities of (E)-N-(substituted arylidene)-3-(trifluoromethyl)anilines: Synthesis, structural elucidatio, computational studies and antimicrobial activities of (E)-N-(substituted arylidene)-3-(trifluoromethyl)anilines | Indian Journal of Chemistry (IJC) [or.niscpr.res.in]

- 6. researchgate.net [researchgate.net]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Buy 2-Methoxy-5-(trifluoromethyl)aniline | 349-65-5 [smolecule.com]

- 9. Amine - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the pKa and Basicity of 4-(Trifluoromethyl)aniline Compared to Aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical properties influencing the basicity of 4-(trifluoromethyl)aniline in comparison to its parent compound, aniline (B41778). A thorough understanding of the pKa and the underlying electronic effects is crucial for applications in medicinal chemistry and drug development, where these moieties are frequently employed.

Quantitative Analysis of Basicity

The basicity of an amine is quantified by the pKa of its conjugate acid. A lower pKa value for the anilinium ion corresponds to a weaker base, as it indicates that the conjugate acid is stronger and more readily deprotonates. The presence of the electron-withdrawing trifluoromethyl group at the para-position of the aniline ring has a profound effect on the electron density of the nitrogen atom, and consequently, its basicity.

| Compound | Structure | pKa (in water at 25°C) | Basicity Relative to Aniline |

| Aniline | C₆H₅NH₂ | ~4.6 | Reference |

| This compound | 4-CF₃C₆H₄NH₂ | ~2.45 - 3.5 | Significantly Weaker |

The Electronic Influence of the Trifluoromethyl Group

The reduced basicity of this compound compared to aniline is a direct consequence of the powerful electron-withdrawing nature of the trifluoromethyl (-CF₃) group. This influence is exerted through two primary electronic effects: the inductive effect and the resonance effect.

Inductive Effect (-I)

The high electronegativity of the fluorine atoms in the -CF₃ group results in a strong negative inductive effect. This effect involves the pulling of electron density through the sigma (σ) bonds of the molecule. The electron density is withdrawn from the benzene (B151609) ring and, by extension, from the nitrogen atom of the amino group. This reduction in electron density on the nitrogen makes the lone pair of electrons less available for donation to a proton, thereby decreasing the basicity of the amine.

Resonance Effect (-R)

The trifluoromethyl group also exerts a deactivating resonance effect on the benzene ring. While the -CF₃ group does not have a lone pair to donate, its strong electron-withdrawing nature can delocalize the lone pair of electrons from the nitrogen atom of the amino group into the aromatic system. This delocalization is more pronounced in this compound than in aniline. The resonance structures show a positive charge on the nitrogen atom, further reducing its ability to accept a proton.

The interplay of these electronic effects is visually represented in the following logical diagram:

Caption: Factors influencing the basicity of aniline and this compound.

Experimental Determination of pKa

The pKa of aniline and its derivatives can be accurately determined using several experimental techniques. The two most common methods are potentiometric titration and UV-Vis spectrophotometry.

Experimental Protocol for Potentiometric Titration

This method involves the titration of a solution of the amine with a standard solution of a strong acid, while monitoring the pH of the solution. The pKa is determined from the inflection point of the resulting titration curve.

Materials and Equipment:

-

pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Beakers (100 mL)

-

Aniline or this compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Deionized water

-

Ethanol (B145695) (if needed for solubility)

Procedure:

-

Preparation of the Amine Solution: Accurately weigh a known amount of the aniline derivative and dissolve it in a known volume of deionized water. If the compound has low water solubility, a co-solvent such as ethanol can be used.

-

Titration Setup: Place the beaker containing the amine solution on the magnetic stirrer and immerse the pH electrode in the solution.

-

Titration: Begin the titration by adding small increments of the standardized HCl solution from the burette. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Data Analysis: Continue the titration until the pH of the solution changes significantly, indicating that the equivalence point has been passed. Plot the pH of the solution (y-axis) against the volume of HCl added (x-axis). The pKa is the pH at the half-equivalence point.

The experimental workflow for potentiometric titration is illustrated below:

Caption: A simplified workflow for determining pKa via potentiometric titration.

Experimental Protocol for UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore and exhibit a change in their UV-Vis absorption spectrum upon protonation. The pKa is determined by measuring the absorbance of the compound in a series of buffer solutions of known pH.

Materials and Equipment:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

pH meter

-

A series of buffer solutions with a range of known pH values

-

Stock solution of the aniline derivative in a suitable solvent (e.g., ethanol or methanol)

Procedure:

-

Preparation of Sample Solutions: Prepare a series of solutions of the aniline derivative in the different buffer solutions. The final concentration of the amine should be kept constant across all solutions.

-

UV-Vis Spectra Acquisition: Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range.

-

Data Analysis: Identify the wavelengths at which the protonated and deprotonated forms of the amine have their maximum absorbance. Plot the absorbance at a chosen wavelength against the pH of the buffer solutions. The pKa can be determined from the inflection point of the resulting sigmoidal curve.

The logical flow for determining pKa using UV-Vis spectrophotometry is as follows:

Caption: The process for determining pKa using UV-Vis spectrophotometry.

Conclusion

The substitution of a hydrogen atom with a trifluoromethyl group at the para-position of aniline leads to a significant decrease in basicity. This is primarily due to the strong electron-withdrawing inductive and resonance effects of the -CF₃ group, which reduce the electron density on the amino nitrogen. The pKa values of the corresponding anilinium ions, which can be accurately determined by potentiometric titration or UV-Vis spectrophotometry, provide a quantitative measure of this effect. For professionals in drug development, a comprehensive understanding of these principles is essential for the rational design of molecules with desired physicochemical properties.

Solubility Profile of 4-(Trifluoromethyl)aniline: A Technical Guide for Researchers

For immediate release:

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Trifluoromethyl)aniline, a key building block in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering insights into its solubility in common organic solvents, detailed experimental protocols for solubility determination, and a visual workflow to guide laboratory practice.

Introduction

This compound (CAS No. 455-14-1) is an aromatic amine containing a trifluoromethyl group, which significantly influences its physicochemical properties, including solubility.[1][2] Understanding the solubility of this compound is critical for its application in organic synthesis, purification, formulation, and as an intermediate in the development of novel chemical entities.[2] The trifluoromethyl group imparts increased lipophilicity, which generally leads to good solubility in organic solvents and limited solubility in aqueous solutions.[1]

Qualitative Solubility Profile

General solubility information indicates that this compound is soluble in a range of common organic solvents but is insoluble in water.[3] The compound's hydrophobic nature, due to the trifluoromethyl group, makes it more compatible with non-polar and some polar aprotic solvents.[1]

Quantitative Solubility Data

A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a wide range of common organic solvents. The following table summarizes the available qualitative information. Researchers are encouraged to determine the quantitative solubility in their specific solvent systems using the experimental protocols provided in this guide.

| Solvent | Solvent Type | Solubility |

| Water | Polar Protic | Insoluble[3] |

| Toluene | Non-Polar | Soluble[1] |

| Hexane | Non-Polar | Soluble[1] |

| Methanol | Polar Protic | Soluble |

| Ethanol | Polar Protic | Soluble |

| Acetone | Polar Aprotic | Soluble |

| Ethyl Acetate | Polar Aprotic | Slightly Soluble |

| Dichloromethane | Polar Aprotic | Soluble |

| Acetonitrile | Polar Aprotic | Soluble |

| Chloroform | Polar Aprotic | Slightly Soluble |

Note: "Soluble" and "Slightly Soluble" are qualitative descriptors and should be experimentally quantified for specific applications.

Experimental Protocols for Solubility Determination

To address the gap in quantitative data, the following detailed methodologies are provided for determining the solubility of this compound in various organic solvents.

Gravimetric Method

This method is a straightforward approach for determining solubility and relies on the direct measurement of the solute's mass in a saturated solution.

Materials and Equipment:

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatic shaker or incubator

-

Centrifuge

-

Vials with screw caps (B75204) (e.g., 20 mL)

-

Volumetric flasks and pipettes

-

Drying oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed vial to ensure a saturated solution is formed.

-

Solvent Addition: Accurately pipette a known volume (e.g., 10.0 mL) of the desired organic solvent into the vial.

-

Equilibration: Securely cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for 24-72 hours to ensure saturation.

-

Phase Separation: Centrifuge the vial to pellet the excess solid.

-

Sample Extraction: Carefully transfer a known volume of the clear supernatant to a pre-weighed container.

-

Solvent Evaporation: Evaporate the solvent from the supernatant under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

-

Mass Determination: Once the solvent is completely evaporated, weigh the container with the dried solute.

-

Calculation: The solubility is calculated by dividing the mass of the dissolved this compound by the volume of the solvent used.

Shake-Flask Method with HPLC Analysis

This method is a highly accurate technique for determining thermodynamic solubility, particularly for compounds with good chromophores.

Materials and Equipment:

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Thermostatic shaker

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Autosampler vials

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Place the vials in a thermostatically controlled shaker at the desired temperature (e.g., 25 °C) and shake for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Sample Filtration: Filter the supernatant through a syringe filter (compatible with the solvent) to remove any undissolved solids.

-

Sample Dilution: Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the HPLC's calibration curve.

-

Quantification:

-

Prepare a series of standard solutions of this compound with known concentrations.

-

Analyze the standard solutions using a validated HPLC-UV method to generate a calibration curve.

-

Analyze the diluted sample solution under the same conditions.

-

Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

-

-

Calculation of Solubility: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the thermodynamic solubility.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method with HPLC analysis.

Conclusion

While specific quantitative solubility data for this compound is not widely published, its chemical structure suggests good solubility in a variety of organic solvents. This technical guide provides robust and detailed experimental protocols that will enable researchers to accurately determine the solubility of this compound in their solvents of interest. The provided workflow diagram offers a clear visual aid for the experimental process, ensuring reliable and reproducible results in the laboratory. This information is crucial for the effective use of this compound in research and development.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-(Trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermal stability and decomposition products of 4-(Trifluoromethyl)aniline (CAS No. 455-14-1), a critical intermediate in organic synthesis and pharmaceutical manufacturing. A thorough understanding of its thermal properties is paramount for ensuring safe handling, storage, and application. This document synthesizes available data on its thermal behavior, outlines potential decomposition pathways, and provides generalized protocols for its analysis.

Thermal Stability Profile

This compound is generally stable at room temperature when stored in closed containers under normal conditions.[1][2] However, it is susceptible to discoloration from oxidation when exposed to air and light.[2] More critically, incidents of unexpected solidification and exothermic events have been reported, indicating potential thermal instability under certain conditions, such as prolonged storage or gentle heating.[3][4]

Differential Scanning Calorimetry (DSC) analysis has revealed significant exothermic activity, suggesting the potential for a runaway reaction or autocatalytic decomposition. An analysis of fresh this compound showed a potent exotherm, which was observed at a lower temperature in an aged, amber-colored sample, indicating that impurities or degradation products may catalyze further decomposition.

The following table summarizes the key quantitative data obtained from Differential Scanning Calorimetry (DSC) studies, which highlight the energetic nature of the compound's decomposition.

| Sample Description | Onset Temperature (°C) | Exotherm (J/g) | Analytical Method |

| Fresh, Clear Sample | ~182 | 419 | DSC |

| Aged, Amber-Colored Sample | ~138 | 419 | DSC |

| Solid Residue from Incident | ~87 | 296 | DSC |

| Data sourced from an investigation into an unexpected incident involving 4-Trifluoromethylaniline.[3] |

Thermal Decomposition Products

Thermal decomposition of this compound can generate a range of hazardous and toxic substances. Under fire conditions or at elevated temperatures, the molecule breaks down, releasing gases that pose significant health risks.[1]

An investigation into a thermal incident suggested that this compound can undergo an unexpected trimerization, leading to the evolution of hydrogen fluoride (B91410) (HF) gas.[3][4] This represents a significant, non-obvious hazard associated with the compound.

| Product Name / Class | Chemical Formula | Analytical Method | Source Type |

| Nitrogen Oxides | NOx | Expected / General Analysis | Safety Data Sheet[1][5] |

| Carbon Monoxide | CO | Expected / General Analysis | Safety Data Sheet[1] |

| Carbon Dioxide | CO2 | Expected / General Analysis | Safety Data Sheet[1][5] |

| Hydrogen Fluoride | HF | Expected / Inferred | Safety Data Sheet / Published Report[1][4][5] |

| Trimerized Product | Complex Aromatic | Inferred from NMR/DSC | Published Report[4] |

Visualized Workflows and Pathways

To clarify the analytical process and potential chemical transformations, the following diagrams are provided.

Caption: Experimental workflow for thermal hazard assessment.

Caption: Potential thermal decomposition pathways.

Experimental Protocols (Generalized)

The following sections describe standard methodologies for evaluating the thermal properties of chemical compounds like this compound.

Objective: To determine the thermal stability and decomposition profile of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[6]

Methodology:

-

Instrumentation: A calibrated Thermogravimetric Analyzer is used, equipped with a high-precision balance and a furnace capable of controlled heating rates.[6]

-

Sample Preparation: 2-5 mg of the this compound sample is accurately weighed into an inert TGA pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup: The furnace is purged with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent premature oxidation.

-

Thermal Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant, linear heating rate, typically 10°C/min.

-

Data Analysis: The resulting thermogram (mass vs. temperature) is analyzed to identify the onset temperature of decomposition, which is the point where significant mass loss begins.

Objective: To measure the heat flow associated with thermal transitions in a material as a function of temperature, identifying events like melting, crystallization, and exothermic decomposition.[6]

Methodology:

-

Instrumentation: A calibrated Differential Scanning Calorimeter is used.[6]

-

Sample Preparation: 1-3 mg of the this compound sample is weighed into a hermetically sealed aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

-

Thermal Program: The sample is heated from ambient temperature to a designated final temperature (e.g., 300°C) at a constant rate (e.g., 10°C/min).

-

Data Analysis: The DSC curve (heat flow vs. temperature) is analyzed. Endothermic peaks indicate melting, while exothermic peaks indicate crystallization or decomposition. The area under an exotherm is integrated to quantify the energy released (in J/g).

Objective: To identify the chemical composition of decomposition products by thermally fragmenting the sample in an inert atmosphere and separating and identifying the resulting volatile compounds.[7][8][9]

Methodology:

-

Instrumentation: A pyrolyzer unit is directly coupled to the injector of a Gas Chromatograph-Mass Spectrometer (GC-MS) system.[7][8]

-

Sample Preparation: A very small amount of the this compound sample (typically in the microgram range) is placed into a pyrolysis sample cup or tube. No complex sample preparation is usually required.[7][8]

-

Pyrolysis: The sample is rapidly heated to a high temperature (e.g., 700°C) in the pyrolyzer in an inert helium atmosphere.[8] This rapid heating breaks the chemical bonds in a reproducible manner, generating smaller, stable fragments (pyrolyzates).[7]

-

GC Separation: The pyrolyzates are swept into the GC column, where they are separated based on their boiling points and interaction with the column's stationary phase.

-

MS Identification: As the separated components elute from the GC column, they enter the mass spectrometer, which ionizes them and detects the fragments based on their mass-to-charge ratio. The resulting mass spectra are compared against spectral libraries (e.g., NIST) to identify the structure of each decomposition product.

Conclusion and Safety Recommendations

The available data indicates that this compound possesses a significant potential for hazardous thermal decomposition. The compound can undergo highly exothermic reactions, particularly when aged or impure, which can begin at moderately elevated temperatures. Its decomposition yields toxic and corrosive gases, including nitrogen oxides and hydrogen fluoride.[1][5] The potential for an autocatalytic trimerization reaction adds a further layer of complexity and risk.[4]

Based on these findings, the following precautions are strongly recommended:

-

Storage: Store in a cool, dry, well-ventilated area away from heat and sources of ignition.[1] Avoid prolonged storage.

-

Handling: Use with adequate ventilation and appropriate personal protective equipment (PPE), including gloves and safety goggles.[1]

-

Process Safety: When used in reactions, avoid heating the material under confinement.[10] Implement strict temperature controls and consider the potential for exothermic events, especially on a large scale. A thorough process safety review is essential before scaling up any reaction involving this compound.

References

- 1. This compound(455-14-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. fishersci.com [fishersci.com]

- 6. rjleegroup.com [rjleegroup.com]

- 7. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Advanced Py-GCMS Systems for Precise Analysis | SHIMADZU [shimadzu.com]

- 10. synquestlabs.com [synquestlabs.com]

Reactivity and Reaction Kinetics of 4-(Trifluoromethyl)aniline with Electrophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity and reaction kinetics of 4-(trifluoromethyl)aniline with various electrophiles. The presence of the strongly electron-withdrawing trifluoromethyl (-CF3) group at the para-position significantly influences the nucleophilicity of the amino group and the reactivity of the aromatic ring, making this compound a unique building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of reaction mechanisms to facilitate a deeper understanding of the chemical behavior of this compound.

Core Principles of Reactivity

The reactivity of this compound is fundamentally governed by the electronic properties of the trifluoromethyl group. This group exerts a powerful electron-withdrawing effect on the aniline (B41778) ring through both inductive (-I) and resonance (-R) effects. This has two primary consequences:

-

Reduced Nucleophilicity of the Amino Group: The electron density on the nitrogen atom of the amino group is significantly diminished, rendering it less nucleophilic compared to aniline. This decreased basicity is quantitatively reflected in the pKa of its conjugate acid. The pKa of the 4-(trifluoromethyl)anilinium ion is approximately 2.76, which is considerably lower than that of the anilinium ion (pKa ≈ 4.6).[1] This lower basicity translates to slower reaction rates with electrophiles that target the amino group.

-

Deactivation of the Aromatic Ring: The trifluoromethyl group deactivates the aromatic ring towards electrophilic aromatic substitution. The reduced electron density in the ring makes it less susceptible to attack by electrophiles.

These electronic effects are crucial in predicting the outcome and rate of reactions involving this compound.

Reaction Kinetics with Electrophiles

The reactions of this compound with electrophiles, particularly N-acylation, are generally second-order processes, with the rate dependent on the concentrations of both the aniline and the electrophile. The strong electron-withdrawing nature of the trifluoromethyl group leads to a decrease in the reaction rate compared to aniline and anilines with electron-donating substituents.

N-Acylation Reactions

N-acylation is a common and well-studied reaction of anilines. The reaction of this compound with acylating agents such as acyl chlorides and anhydrides proceeds via a nucleophilic acyl substitution mechanism.

Table 1: Second-Order Rate Constants (k₂) for the Reaction of Substituted Anilines with Benzoyl Chloride in Dioxane at 25°C

| Substituent (X) in X-C₆H₄NH₂ | σ (Hammett Constant) | k₂ (L mol⁻¹ s⁻¹) |

| 4-OCH₃ | -0.27 | 2.14 |

| 4-CH₃ | -0.17 | 0.891 |

| H | 0 | 0.229 |

| 4-Cl | 0.23 | 0.0562 |

| 3-NO₂ | 0.71 | 0.00178 |

| 4-CF₃ | 0.54 | ~0.01 (Estimated) |

Data for substituted anilines adapted from literature. The value for this compound is an estimation based on its Hammett constant and the trend observed for other electron-withdrawing groups.

The Hammett equation, log(k/k₀) = ρσ, provides a quantitative measure of the effect of substituents on the reaction rate. For the acylation of substituted anilines, the reaction constant (ρ) is typically negative, indicating that electron-donating groups accelerate the reaction and electron-withdrawing groups decelerate it. The positive Hammett constant (σ) for the 4-CF₃ group (σ = +0.54) is consistent with its electron-withdrawing character and the observed decrease in reactivity.

Experimental Protocols

General Protocol for N-Acylation of this compound

This protocol describes a typical procedure for the synthesis of an amide from this compound and an acyl chloride.

Materials:

-

This compound

-

Acyl chloride (e.g., benzoyl chloride, cinnamoyl chloride)

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

-

Triethylamine (B128534) or pyridine (B92270) (as a base)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve this compound (1.0 eq) and a base such as triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel.

For a specific example, the reaction of this compound (10.2 mmol) with cinnamoyl chloride (7.2 mmol) in CH₂Cl₂ at 0°C for 2 hours has been reported to yield N-[4-(trifluoromethyl)phenyl]cinnamamide.[2]

Kinetic Analysis of N-Acylation by UV-Vis Spectroscopy

The kinetics of the reaction of this compound with an electrophile can be monitored using UV-Vis spectroscopy.

Equipment:

-

UV-Vis spectrophotometer with a temperature-controlled cell holder

-

Quartz cuvettes

-

Syringes for rapid mixing

Procedure:

-

Wavelength Selection: Determine the absorption spectra of the reactant (this compound), the electrophile, and the expected product in the chosen solvent (e.g., acetonitrile, dioxane). Identify a wavelength where there is a significant change in absorbance as the reaction progresses, ideally where the product absorbs strongly and the reactants have minimal absorbance.

-

Kinetic Runs:

-

Prepare stock solutions of this compound and the electrophile of known concentrations in the chosen solvent.

-

Equilibrate the solutions and the spectrophotometer cell holder to the desired reaction temperature.

-

Use pseudo-first-order conditions by having one reactant (e.g., the electrophile) in large excess (at least 10-fold) over the other.

-

Rapidly mix the reactant solutions directly in the cuvette and immediately start recording the absorbance at the chosen wavelength over time.

-

-

Data Analysis:

-

The pseudo-first-order rate constant (k') can be determined by fitting the absorbance versus time data to a first-order integrated rate law.

-

By performing a series of experiments with varying concentrations of the excess reactant, the second-order rate constant (k₂) can be determined from the relationship k' = k₂[excess reactant].

-

Reaction Mechanisms and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key reaction pathways and experimental workflows.

N-Acylation of this compound with an Acyl Chloride

Experimental Workflow for Kinetic Analysis

Conclusion

The reactivity of this compound is significantly modulated by the potent electron-withdrawing trifluoromethyl group. This leads to a marked decrease in the nucleophilicity of the amino group and a deactivation of the aromatic ring, resulting in slower reaction rates with electrophiles compared to unsubstituted aniline. Understanding the kinetic parameters and reaction mechanisms is crucial for optimizing synthetic routes and for the rational design of new molecules in drug discovery and materials science. The methodologies and data presented in this guide provide a foundational understanding for researchers working with this important chemical intermediate.

References

Health, safety, and toxicology information for 4-(Trifluoromethyl)aniline handling

An In-Depth Technical Guide to the Health, Safety, and Toxicology of 4-(Trifluoromethyl)aniline

This guide provides comprehensive health, safety, and toxicological information for this compound (CAS No. 455-14-1), tailored for researchers, scientists, and professionals in drug development.

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards associated with this compound are its acute toxicity, potential for serious eye damage, and risks to the aquatic environment.[1][2]

Table 1: GHS Classification of this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[1][2] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[1][2] |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[1][2] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure[2] |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life[2] |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects[3] |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and use in experimental settings.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₆F₃N[2][3] |

| Molecular Weight | 161.12 g/mol [2] |

| Appearance | Colorless to yellow liquid or solid[3][4] |

| Melting Point | 38 °C[4] |

| Boiling Point | 83 °C at 12 mmHg |

| Density | 1.283 g/cm³ at 25 °C[4] |

| Vapor Pressure | 0.554 mmHg at 25°C[3] |

| Solubility | Insoluble in water, soluble in organic solvents.[3] |

| pKa | 8.6 (for the protonated derivative in acetonitrile)[4] |

Toxicology

The toxicological profile of this compound indicates significant health risks. This section summarizes the available data on its acute toxicity, irritation potential, genotoxicity, and metabolism.

Acute Toxicity

This compound is toxic if swallowed or inhaled.[1][2] While specific LD50 and LC50 values for this compound are not consistently reported across all standard models, the available data and information on related compounds suggest high toxicity.

Table 3: Acute Toxicity Data for this compound and a Related Compound

| Test | Species | Route | Value | Reference Compound |

| LD50 | Mouse | Intraperitoneal | 50 mg/kg | 3-(Trifluoromethyl)aniline[5] |

| LD50 | Rabbit | Oral | 615 mg/kg | 3-(Trifluoromethyl)aniline[5] |

| LC50 | Mouse | Inhalation | 690 mg/m³/2h | 3-(Trifluoromethyl)aniline[5] |

| LD50 | Rat | Oral | 132 mg/kg | 4-(Trifluoromethoxy)aniline[6][7] |

| LD50 | Rat | Dermal | 105 mg/kg | 4-(Trifluoromethoxy)aniline[6][7] |

It is important to note that the data for 3-(Trifluoromethyl)aniline and 4-(Trifluoromethoxy)aniline are provided for comparison and to emphasize the potential toxicity of this compound.

Skin and Eye Irritation

This compound is known to cause skin irritation and serious eye damage.[8][9]

Genotoxicity

Studies have shown that this compound is genotoxic in vitro, causing mutations in Salmonella typhimurium and E. coli strains.[10] However, in vivo studies did not show evidence of DNA adducts or strand breaks in various organs of rats treated with near-maximum tolerated doses.[10] This suggests that while the compound has the potential to be genotoxic, it may not pose a genotoxic risk to rodents in vivo.[10]

Metabolism

The metabolism of this compound is a key aspect of its toxicology. Unlike some other anilines, a notable metabolic pathway for this compound involves the formation of N-oxanilic acids.[11] This biotransformation can lead to the formation of reactive metabolites, which are often implicated in the toxic effects of xenobiotics.[12] The trifluoromethyl group itself appears to be metabolically stable.[11] this compound has been reported to exhibit hematotoxicity, affecting red blood cells and inducing leukocytosis.[13]

Experimental Protocols

Acute Oral Toxicity (Based on OECD Guideline 423)

The acute oral toxicity is generally determined using a stepwise procedure with a small number of animals. A starting dose is administered to a group of animals (typically rats), and the effects are observed. Depending on the outcome, the dose for the next group is adjusted up or down. Observations include mortality, clinical signs of toxicity, and body weight changes over a 14-day period.

Acute Dermal Irritation (Based on OECD Guideline 404)

For dermal irritation studies, a small amount of the substance is applied to the shaved skin of an animal (typically a rabbit) for a set period, usually 4 hours. The skin is then observed for signs of erythema (redness) and edema (swelling) at specific intervals.

Acute Eye Irritation (Based on OECD Guideline 405)

In an acute eye irritation test, a small amount of the substance is instilled into the conjunctival sac of one eye of an animal (usually a rabbit), with the other eye serving as a control. The eyes are then examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at various time points.

Visualizations

Safe Handling Workflow

Caption: A generalized workflow for the safe handling of this compound.

Metabolic Pathway

Caption: A simplified metabolic pathway of this compound to N-oxanilic acid.

Genotoxicity Profile

Caption: Logical relationship of the in vitro versus in vivo genotoxicity of this compound.

Health and Safety

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably in a certified chemical fume hood to minimize inhalation exposure.[9]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are necessary to protect against splashes.[9]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.[9]

-

Skin and Body Protection: A lab coat and appropriate protective clothing should be worn to prevent skin contact.[9]

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge should be used.[9]

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or dust. Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]

-